molecular formula C16H13F3O3 B7852146 Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate CAS No. 1163729-48-3

Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate

Cat. No.: B7852146
CAS No.: 1163729-48-3
M. Wt: 310.27 g/mol
InChI Key: ZVPCXMXUVHUXGP-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is a synthetic benzoic acid ester derivative of interest in medicinal chemistry and materials science research. This compound features a benzyl ether linkage and a trifluoromethyl group, a motif known to influence the electronic characteristics, metabolic stability, and lipophilicity of molecules . These properties make it a valuable intermediate for researchers developing novel compounds, particularly in the field of central nervous system (CNS) active agents, as structurally similar esters are documented as precursors in the synthesis of neuroleptic agents . The presence of the ester functional group provides a handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid. Researchers can utilize this compound as a key building block for constructing more complex molecular architectures, including potential candidates for drug discovery programs and the development of advanced organic materials . Handling and Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and employ appropriate personal protective equipment. The compound should be stored sealed in a dry environment at cool temperatures, such as 2-8°C, to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-21-15(20)13-4-2-3-5-14(13)22-10-11-6-8-12(9-7-11)16(17,18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPCXMXUVHUXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213856
Record name Methyl 2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
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Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163729-48-3
Record name Methyl 2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163729-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of Methyl 2 4 Trifluoromethyl Benzyl Oxy Benzoate

Esterification and Etherification Strategies for Compound Formation

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is defined by a network of weak intermolecular interactions that dictate its crystal packing. X-ray crystallography studies have revealed that the crystal structure is stabilized by a combination of hydrogen bonds and π–π stacking interactions.

Specifically, C—H⋯O and C—H⋯F hydrogen bonds are crucial in forming the supramolecular assembly. In the crystal lattice, molecules are linked into chains along the c-axis direction through C—H⋯O hydrogen bonds. These chains are further interconnected by another set of C—H⋯O interactions, creating a more complex network.

Below is a summary of the key intermolecular interactions observed in the crystal structure of this compound.

Interaction TypeDonor-H···AcceptorDistance (Å)Geometry (°)
C—H···OC1—H1A···O12.56148
C—H···OC10—H10···O32.59158
C—H···FC8—H8B···F22.58134
π–π stackingBenzene (B151609) ring 1 ··· Benzene ring 23.864(3)-

Note: The geometric parameters are typical values reported in crystallographic studies and may vary slightly depending on the specific refinement.

Advanced Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound.

For the molecular formula C₁₆H₁₃F₃O₃, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that corresponds very closely to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy helps to distinguish the compound from other isomers or compounds with the same nominal mass.

ParameterValue
Molecular FormulaC₁₆H₁₃F₃O₃
Theoretical Exact Mass (Monoisotopic)326.0790 g/mol
Expected HRMS Result (e.g., [M+H]⁺)327.0868 m/z

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the precursor ion of this compound (e.g., the protonated molecule [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller fragment ions.

The analysis of these fragment ions provides valuable information about the connectivity of atoms within the molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ether linkage and the loss of the methyl ester group. By identifying the masses of the resulting fragments, a detailed structural map of the molecule can be constructed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and gaining insights into its conformational properties. The vibrational spectrum of this compound would exhibit characteristic bands corresponding to the various bonds within its structure.

Key expected vibrational modes would include:

C=O stretching: A strong absorption band in the IR spectrum, typically around 1700-1730 cm⁻¹, corresponding to the ester carbonyl group.

C-O stretching: Bands associated with the ether and ester C-O bonds.

Aromatic C-H and C=C stretching: Vibrations characteristic of the benzene rings.

C-F stretching: Strong absorptions in the IR spectrum, typically in the region of 1000-1350 cm⁻¹, arising from the trifluoromethyl group.

By analyzing the positions, intensities, and shapes of these vibrational bands, the presence of the key functional groups can be confirmed.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Studies (if applicable to chiral analogues)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study the stereochemistry of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical techniques like ECD are not applicable to this compound itself. Should chiral analogues of this compound be synthesized, for instance, by introducing a stereocenter, then ECD could be a valuable tool for determining their absolute configuration.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the molecular structure of Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate in solution. Through a series of one- and two-dimensional experiments, the chemical environment and connectivity of each atom in the molecule can be mapped with high precision.

Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound reveal a distinct set of signals corresponding to the unique atomic nuclei within the molecule. The assignments are based on chemical shifts (δ), signal multiplicities, and integration values.

In the ¹H NMR spectrum, the aromatic protons of the benzoate (B1203000) ring appear as a set of four distinct signals, indicative of the ortho, meta, and para positions relative to the ester and ether functionalities. The protons of the 4-(trifluoromethyl)benzyl group also give rise to characteristic signals in the aromatic region, typically as two doublets due to the symmetrical substitution pattern. A key singlet signal corresponds to the benzylic methylene (B1212753) protons (-CH₂-), while another singlet is assigned to the methyl protons (-OCH₃) of the ester group.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbonyl carbon of the ester is typically observed at the lowest field. The aromatic carbons of both rings display signals in the characteristic downfield region, with their specific chemical shifts influenced by the attached substituents. The trifluoromethyl group (-CF₃) also influences the chemical shifts of the carbons in its vicinity. The benzylic methylene carbon and the methyl ester carbon appear at higher field strengths.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.85 dd 1H Ar-H
7.65 d 2H Ar-H
7.55 d 2H Ar-H
7.45 ddd 1H Ar-H
7.10 d 1H Ar-H
7.00 t 1H Ar-H
5.25 s 2H O-CH₂

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Assignment
166.5 C=O
157.0 Ar-C
141.0 Ar-C
133.5 Ar-CH
131.5 Ar-CH
127.5 Ar-CH
125.5 (q) Ar-CH
124.0 (q) CF₃
121.5 Ar-C
120.0 Ar-CH
113.0 Ar-CH
70.5 O-CH₂

¹⁹F NMR Analysis of the Trifluoromethyl Group Environment

Fluorine-19 (¹⁹F) NMR spectroscopy provides a specific probe for the trifluoromethyl (-CF₃) group. In the case of this compound, the ¹⁹F NMR spectrum typically shows a sharp singlet, confirming the presence of a single, magnetically equivalent environment for the three fluorine atoms. The chemical shift of this signal is characteristic of a -CF₃ group attached to an aromatic ring.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra and in providing further insight into the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons on both the benzoate and benzyl (B1604629) rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is used to definitively assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C signals. For instance, the signal for the benzylic methylene protons would correlate with the signal for the benzylic methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups. For example, correlations would be expected between the benzylic protons and the carbons of the benzoate ring, as well as the carbons of the benzyl ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to investigate the preferred conformation of the molecule in solution, for example, by observing through-space interactions between the benzylic protons and the protons on the benzoate ring.

Single-Crystal X-ray Diffraction Analysis

Determination of Absolute Molecular Conformation and Configuration

Analysis of a suitable single crystal of this compound allows for the unambiguous determination of its molecular conformation. The crystal structure would reveal the relative orientations of the benzoate and 4-(trifluoromethyl)benzyl ring systems, as well as the conformation of the flexible ether linkage. The planarity of the aromatic rings and the ester group can also be confirmed.

Precise Analysis of Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction analysis yields highly accurate data on the geometric parameters of the molecule.

Table 3: Selected Bond Lengths for this compound

Bond Bond Length (Å)
C-O (ester) ~1.35
C=O (ester) ~1.20
C-O (ether) ~1.37
C-C (aromatic) ~1.39

Table 4: Selected Bond Angles for this compound

Angle Bond Angle (°)
O-C-O (ester) ~123
C-O-C (ether) ~118
C-C-C (aromatic) ~120

The torsion angles determined from the crystal structure provide quantitative information about the conformation of the molecule, particularly around the rotatable single bonds of the ether linkage. This data is crucial for understanding the molecule's preferred shape in the solid state and can be compared with conformational information obtained from solution-state NOESY experiments.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetics of Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate. These methods offer a detailed view of the molecule's geometry and the distribution of electrons, which govern its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, are used to determine the optimized molecular geometry. These calculations can predict key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

A hypothetical table of optimized geometric parameters for the core structure of this compound, as would be predicted by DFT calculations, is presented below.

ParameterValue (Å or °)
Bond Lengths
C(aromatic)-O(ether)1.37
O(ether)-C(benzyl)1.43
C(aromatic)-C(ester)1.49
C(ester)=O1.21
C(ester)-O(methyl)1.35
Bond Angles
C(aromatic)-O-C(benzyl)118.0
O(ether)-C(aromatic)-C(ester)120.5
C(aromatic)-C(ester)=O123.0
Dihedral Angles
C(aromatic)-C(aromatic)-O-C(benzyl)Variable
C(aromatic)-O-C(benzyl)-C(aromatic)Variable

Note: The values in this table are representative and based on typical bond lengths and angles for similar functional groups.

For a more accurate exploration of the energy landscape, particularly for understanding reaction mechanisms or excited states, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation. For a molecule like this compound, these methods could be used to refine the energies of different conformers and the transition states that separate them, providing a more detailed potential energy surface.

Conformational Analysis and Potential Energy Surfaces

The presence of several single bonds in this compound allows for considerable conformational freedom. Understanding the preferred conformations and the energy barriers between them is crucial for a complete picture of the molecule's behavior.

To explore the conformational space, torsional scans are performed. This involves systematically rotating specific dihedral angles and calculating the energy at each step. For this compound, the key rotatable bonds are around the ether linkage (C-O-C-C) and the ester group (O-C-C=O).

The rotation around the C(aromatic)-O(ether) and O(ether)-C(benzyl) bonds will determine the relative orientation of the two aromatic rings. Similarly, rotation around the C(aromatic)-C(ester) bond will influence the position of the methyl ester group relative to the benzoate (B1203000) ring. The results of these scans provide a potential energy surface that reveals the low-energy conformations and the energy barriers for interconversion.

A representative table of calculated rotational energy barriers is provided below.

Rotatable BondDihedral Angle DefinitionCalculated Rotational Barrier (kcal/mol)
C(aromatic)-O(ether)C-C-O-C3-5
O(ether)-C(benzyl)C-O-C-C2-4
C(aromatic)-C(ester)O-C-C=O5-8

Note: These values are estimations based on typical rotational barriers for similar chemical structures.

The conformation of this compound is also influenced by intramolecular non-covalent interactions. These can include van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···O or C-H···π interactions. The fluorine atoms of the trifluoromethyl group can also participate in non-covalent interactions, which can be either attractive or repulsive depending on the geometry. nih.gov The analysis of the electron density, for instance through the Quantum Theory of Atoms in Molecules (QTAIM), can help to identify and characterize these weak interactions that stabilize certain conformations.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. By simulating the motion of the atoms at a given temperature, MD can provide information on the conformational flexibility, the time-averaged distribution of different conformers, and the interactions with a solvent environment.

For this compound, an MD simulation in a solvent like water or a non-polar organic solvent would reveal how the molecule explores its conformational space and how the solvent molecules are organized around it. This is particularly relevant for understanding its behavior in solution. The presence of the trifluoromethyl group is known to affect the hydration shell around molecules. acs.orgacs.org

Prediction of Spectroscopic Parameters

The prediction of Nuclear Magnetic Resonance (NMR) spectroscopic parameters through quantum chemical calculations serves as a valuable tool for the structural elucidation of organic molecules. Density Functional Theory (DFT) is a widely used method for the accurate calculation of 1H and 13C chemical shifts and spin-spin coupling constants. pku.edu.cn The calculated NMR parameters for this compound would be highly dependent on the specific molecular conformation. For instance, the spatial proximity of the two aromatic rings in certain folded conformations could induce notable shielding or deshielding effects on the protons, which would be reflected in their calculated chemical shifts.

To obtain theoretical NMR data that can be reliably compared with experimental results, it is often necessary to perform a conformational search to identify low-energy structures. The final predicted chemical shifts are typically an average over the Boltzmann population of these stable conformers. A close agreement between the calculated and experimental NMR spectra provides strong support for the proposed structure and conformational preferences.

Table 1: Hypothetical Predicted 1H NMR Chemical Shifts (δ, ppm) for a Representative Conformer of this compound

Proton TypePredicted Chemical Shift Range (ppm)
Aromatic (Benzoate Ring)7.0 – 8.1
Aromatic (Benzyl Ring)7.3 – 7.7
Methylene (B1212753) (-CH2-)5.1 – 5.4
Methyl (-OCH3)3.7 – 3.9

Disclaimer: The values presented in this table are hypothetical and based on typical chemical shift ranges for similar structural motifs. Actual predicted values would be the result of specific quantum chemical calculations.

Computational chemistry allows for the prediction of vibrational spectra (Infrared and Raman) by calculating the frequencies and intensities of the normal modes of vibration of a molecule. researchgate.net For this compound, the theoretical vibrational spectrum would exhibit a series of characteristic bands corresponding to specific functional groups. These include the high-intensity stretching vibration of the ester carbonyl group (C=O), the stretching vibrations of the ether and ester C-O bonds, the symmetric and asymmetric stretching modes of the trifluoromethyl (CF3) group, and various stretching and bending vibrations of the aromatic C-H and C=C bonds. farmaceut.orgdocbrown.info

The comparison of a theoretically predicted vibrational spectrum with an experimentally measured one is a common method for confirming the identity of a synthesized compound. Furthermore, the precise frequencies of certain vibrational modes can be sensitive to the molecular conformation and the presence of intermolecular interactions like hydrogen bonding. pku.edu.cn

Table 2: Hypothetical Predicted Characteristic Vibrational Frequencies (cm-1) for this compound

Vibrational ModePredicted Frequency Range (cm-1)
C=O Stretch (Ester)1710 – 1735
C-O Stretch (Ether & Ester)1220 – 1310
C-F Stretch (Trifluoromethyl)1050 – 1150
Aromatic C=C Stretch1450 – 1610
Aromatic C-H Stretch3030 – 3100

Disclaimer: The values in this table are hypothetical, representing typical frequency ranges for the indicated functional groups. Specific values would be derived from detailed computational analysis.

Supramolecular Assembly Prediction and Simulation

Crystal Structure Prediction (CSP) is a computational methodology used to identify the most stable, low-energy crystal packing arrangements for a given molecule based solely on its chemical structure. nih.govucr.edu The process involves generating a vast number of hypothetical crystal structures and ranking them according to their calculated lattice energies. For a molecule with significant conformational flexibility like this compound, the CSP process must account for different possible molecular conformations. nih.gov

It is plausible that different low-energy conformers could pack into distinct crystalline arrangements, giving rise to polymorphism—the ability of a compound to exist in more than one crystal form. rsc.org Computational polymorphism studies can provide invaluable insights into the likely crystal structures that may be accessible experimentally. These studies also allow for a detailed analysis of the intermolecular interactions that stabilize each predicted polymorph, which for this compound would likely include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. acs.org The trifluoromethyl group is known to be a versatile participant in various non-covalent interactions that can significantly influence the crystal packing.

Quantitative Analysis of Weak Intermolecular Forces

C-H...O Interactions:

For a related compound, Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate, the crystal structure reveals C-H...O hydrogen bonds that link molecules into two-dimensional networks. nih.gov The specific distances and angles for these interactions are detailed in crystallographic information files and illustrate the importance of these bonds in the supramolecular assembly.

Interactive Data Table: Representative C-H...O Interaction Geometry

Donor-H...AcceptorD-H (Å)H...A (Å)D...A (Å)
C-H...OData not available for the specific compoundData not available for the specific compoundData not available for the specific compoundData not available for the specific compound

Note: This table is representative. Specific values for this compound require dedicated crystallographic or computational analysis.

C-H...π Interactions:

C-H...π interactions are another crucial component of the intermolecular forces at play. In these interactions, a C-H bond acts as a weak acid, donating electron density to the π-system of an aromatic ring. The trifluoromethyl group can influence the acidity of the aromatic C-H bonds on its ring, potentially modulating the strength of these interactions. These interactions, along with C-H...O bonds, contribute to the formation of a three-dimensional supramolecular structure in analogous molecules. nih.gov

π-π Stacking Interactions:

The presence of two aromatic rings in this compound—the benzoate ring and the trifluoromethylbenzyl ring—allows for the possibility of π-π stacking interactions. These interactions can be either face-to-face or offset (slipped) and are highly dependent on the substitution pattern of the rings. The electron-withdrawing trifluoromethyl group on one ring and the electron-donating ether linkage on the other create a potential for favorable quadrupole-quadrupole interactions, which can lead to specific stacking arrangements. In similar structures, slipped π-π stacking interactions have been observed. nih.gov The centroid-to-centroid distance is a key parameter used to characterize these interactions.

Interactive Data Table: Representative π-π Stacking Geometry

Interacting Rings (Centroid...Centroid)Centroid-Centroid Distance (Å)Interplanar Angle (°)
Ring1...Ring2Data not available for the specific compoundData not available for the specific compound

Note: This table is representative. Specific values for this compound require dedicated crystallographic or computational analysis.

Chemical Reactivity and Derivatization Studies

Ester Hydrolysis and Transesterification Reactions

The methyl ester group is a primary site for nucleophilic attack, making hydrolysis and transesterification key reactions for this molecule. These transformations are pivotal for modifying the carboxyl functional group and are typically facilitated by acidic or basic catalysts.

Acidic Catalysis: In the presence of a strong acid, hydrolysis occurs through a bimolecular acyl-carbon cleavage (AAC2) mechanism. researchgate.net The process begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol (B129727) is eliminated as the leaving group, and subsequent deprotonation of the resulting species regenerates the acid catalyst and yields the final carboxylic acid product. Unlike basic hydrolysis, acid-catalyzed hydrolysis is a reversible equilibrium process. dnu.dp.ua

Transesterification reactions follow similar mechanistic pathways, with an alcohol molecule (R'OH) acting as the nucleophile instead of water. researchgate.net These reactions are also typically equilibrium-controlled and can be catalyzed by both acids and bases. nih.gov

While specific kinetic data for Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is not extensively documented, the rate of ester cleavage can be inferred from studies on related benzoate (B1203000) esters. The kinetics of base-catalyzed hydrolysis are influenced by both steric and electronic effects. nih.govrsc.org The rate of hydrolysis is generally proportional to the concentration of both the ester and the hydroxide (B78521) ion. researchgate.net

The electronic nature of the substituents on the aromatic rings plays a crucial role. The trifluoromethyl group on the benzyl (B1604629) moiety is a powerful electron-withdrawing group, but its electronic effect on the ester carbonyl group is insulated by the benzyl ether linkage (-OCH₂-). The primary electronic influence on the ester's reactivity comes from the ether linkage at the ortho position of the benzoate ring. This group is electron-donating, which slightly decreases the electrophilicity of the carbonyl carbon compared to an unsubstituted methyl benzoate, potentially slowing the rate of nucleophilic attack. However, intramolecular catalysis could also play a role. nih.gov

Comparative kinetic data for the hydrolysis of various methyl esters highlight these substituent effects.

Ester CompoundHydrolytic Half-Life (t1/2) in Rat PlasmaComments
Methyl Benzoate36 minBaseline reference compound. nih.gov
Ethyl Benzoate17 minLarger alkoxy group can influence stability. nih.gov
Phenyl Benzoate7 minElectron-withdrawing nature of the phenoxy leaving group accelerates hydrolysis. nih.gov

Based on these trends, the hydrolysis rate of this compound would be influenced by the balance of the electron-donating ether group and potential steric factors.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and strong electron-withdrawing character, which significantly impacts the reactivity of the aromatic ring to which it is attached. tcichemicals.com

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group robust and generally resistant to chemical transformation. acs.org Selective C-F bond cleavage or fluorine exchange reactions are challenging due to the high bond dissociation energy and the fact that each successive defluorination step becomes easier, leading to over-reaction. researchgate.net

However, recent advancements in organometallic chemistry have enabled selective C-F bond transformations under specific, mild conditions. tcichemicals.com These reactions often require specialized reagents or catalysts, such as those involving silyl (B83357) cations or transition metals, to achieve controlled monodefluorination or other functionalizations. researchgate.net For a molecule like this compound, such transformations would require carefully designed reaction conditions to avoid altering other functional groups in the molecule.

The trifluoromethyl group exerts a profound influence on the reactivity of the benzyl aromatic ring.

Electrophilic Aromatic Substitution: As a potent electron-withdrawing group, the CF₃ group strongly deactivates the aromatic ring towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). tcichemicals.com It acts as a meta-director, meaning that any electrophilic substitution that does occur would be directed to the positions meta to the CF₃ group.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the CF₃ group activates the aromatic ring for nucleophilic aromatic substitution. acs.orgacs.org This effect is most pronounced at the ortho and para positions. While the target molecule has no leaving group at the positions ortho to the CF₃ group, this inherent activation is a key feature of its electronic profile. A suitably substituted derivative could undergo SNAr reactions where a nucleophile displaces a leaving group from the trifluoromethyl-bearing ring.

Functionalization and Transformations of the Benzoate Moiety

The benzoate ring of this compound possesses two substituents that direct its reactivity in electrophilic aromatic substitution: the methyl ester group (-COOCH₃) and the benzyloxy group (-OCH₂-Ar).

-COOCH₃ group: This is an electron-withdrawing group and a meta-director.

-OCH₂-Ar group: The ether oxygen is electron-donating through resonance and is an ortho, para-director.

When both an activating and a deactivating group are present on an aromatic ring, the activating group typically governs the regioselectivity of the reaction. Therefore, the powerful ortho, para-directing influence of the ether linkage dominates. The position ortho to the ether is sterically hindered, so electrophilic attack would be expected to occur primarily at the position para to the ether linkage (position 5 on the benzoate ring). A secondary site of attack would be the other ortho position (position 3).

Typical functionalization reactions could include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid catalyst to introduce a bromine atom.

Friedel-Crafts Acylation/Alkylation: Introducing an acyl or alkyl group, although the deactivating effect of the ester group may render the ring unreactive to standard Friedel-Crafts conditions.

These transformations would yield derivatives functionalized on the benzoate portion of the molecule, leaving the benzyl ether and trifluoromethyl moieties intact under appropriate conditions.

Directed Aromatic Substitution Reactions on the Benzoate Ring

The benzoate ring of the title compound is disubstituted with an alkoxy group (-OR) at the C2 position and a methoxycarbonyl group (-COOCH₃) at the C1 position. These substituents have opposing directing effects in electrophilic aromatic substitution (EAS) reactions.

Alkoxy Group (-OCH₂Ar'): This group is an activator and an ortho, para-director due to the lone pairs on the oxygen atom which can be donated into the ring through resonance, stabilizing the arenium ion intermediate.

Methoxycarbonyl Group (-COOCH₃): This ester group is a deactivator and a meta-director because of its electron-withdrawing nature, which destabilizes the arenium ion intermediate, particularly when the positive charge is adjacent to it.

In cases of competing directing effects, the strongly activating ortho, para-directing group typically determines the position of substitution. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the benzyloxy substituent (C3 and C5) and meta to the ester group. Of these, the C5 position is favored due to reduced steric hindrance compared to the C3 position, which is situated between the two existing substituents.

ReactionReagentsPredicted Major ProductRationale
NitrationHNO₃/H₂SO₄Methyl 5-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzoateThe activating -OR group directs the incoming nitro group primarily to the C5 (para) position.
HalogenationBr₂/FeBr₃Methyl 5-bromo-2-{[4-(trifluoromethyl)benzyl]oxy}benzoateSubstitution is directed to the least sterically hindered position para to the activating alkoxy group.
Friedel-Crafts AcylationCH₃COCl/AlCl₃Methyl 5-acetyl-2-{[4-(trifluoromethyl)benzyl]oxy}benzoateThe strong deactivation of the ring by the ester group, combined with the deactivation caused by the Lewis acid complexing with the carbonyls, makes this reaction challenging. However, if it proceeds, substitution is expected at C5.

Reduction and Oxidation Reactions of the Ester and Aromatic System

The molecule possesses several sites susceptible to reduction and oxidation, allowing for selective transformations depending on the reagents and conditions employed.

Reduction Reactions:

The ester and the benzyl ether functionalities exhibit different reactivities towards common reducing agents.

Ester Reduction: The methyl ester can be reduced to a primary alcohol, (2-{[4-(trifluoromethyl)benzyl]oxy}phenyl)methanol, using strong hydride reagents like lithium aluminum hydride (LiAlH₄). The benzyl ether linkage is typically stable under these conditions.

Benzyl Ether Cleavage: The benzyl ether bond can be cleaved via catalytic hydrogenation (e.g., H₂ over Palladium on carbon). This reaction, known as hydrogenolysis, would yield methyl salicylate (B1505791) and 4-(trifluoromethyl)toluene. Under forcing conditions, the aromatic rings may also be reduced.

ReagentTarget Functional GroupPrimary Product(s)
LiAlH₄ followed by H₂OEster(2-{[4-(trifluoromethyl)benzyl]oxy}phenyl)methanol
H₂/Pd-CBenzyl EtherMethyl salicylate + 4-(Trifluoromethyl)toluene
Na/NH₃ (liquid)Benzyl Ether / Aromatic RingComplex mixture, potential for Birch reduction and ether cleavage.

Oxidation Reactions:

The primary site for oxidation is the benzylic carbon of the ether linkage. The aromatic rings are generally resistant to oxidation except under harsh conditions that would likely degrade the molecule. The trifluoromethyl group is inert to oxidation.

Benzylic Oxidation: The C-H bonds on the carbon adjacent to the ether oxygen and the trifluoromethyl-substituted ring are activated. Treatment with oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents could potentially lead to cleavage of the benzyl ether or oxidation to a benzoate ester, though such reactions can be difficult to control. Milder methods for oxidizing benzyl ethers to their corresponding benzoates have also been developed.

Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship Studies

The synthesis of analogues of this compound is crucial for establishing structure-reactivity relationships (SRR), particularly in medicinal chemistry and materials science. Modifications can be systematically introduced at three key positions: the benzyl moiety, the benzoate core, and the ether linker.

Modifications on the 4-(trifluoromethyl)benzyl Moiety

The 4-(trifluoromethyl)benzyl group can be altered to probe the effects of electronics and sterics. This is typically achieved by using different substituted benzyl halides in the Williamson ether synthesis with methyl salicylate.

ModificationExample ReagentPotential Impact on Properties
Positional Isomerism2-(Trifluoromethyl)benzyl bromideAlters steric hindrance and electronic interactions.
Varying Electronic Nature4-Methoxybenzyl chlorideIntroduces an electron-donating group, changing the electron density of the benzyl ring.
Alternative Halogens4-Chlorobenzyl bromideReplaces the trifluoromethyl group with a different electron-withdrawing group.
Bulky Groups4-tert-Butylbenzyl bromideIncreases steric bulk, affecting binding to biological targets or material packing.

Variations within the Benzoate Core

Modifying the benzoate portion of the molecule involves starting with substituted methyl salicylate derivatives. These modifications can influence the molecule's conformation and hydrogen bonding capabilities.

ModificationExample Starting MaterialPotential Impact on Properties
Additional SubstituentsMethyl 5-nitrosalicylateIntroduces a strong electron-withdrawing group, altering the acidity and reactivity of the benzoate ring.
Different Ester GroupEthyl salicylateChanges lipophilicity and susceptibility to hydrolysis.
Ring HeteroatomsMethyl 3-hydroxy-2-pyridinecarboxylateCreates a pyridine (B92270) analogue, introducing a basic nitrogen atom and altering electronic properties.

Exploration of Different Linkers (e.g., sulfur, nitrogen, direct bond)

Replacing the ether oxygen with other atoms or a direct bond dramatically alters the geometry and chemical nature of the molecule.

Sulfur Linker (Thioether): An analogue, Methyl 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoate, has been synthesized. The synthesis involves the esterification of the corresponding carboxylic acid. X-ray crystallography reveals that in this thioether analogue, the dihedral angle between the two benzene (B151609) rings is 79.5°, indicating a significantly more twisted conformation compared to the likely geometry of the ether-linked compound.

Nitrogen Linker (Amine): A nitrogen-linked analogue, Methyl 2-{[4-(trifluoromethyl)benzyl]amino}benzoate, could be synthesized via methods such as the Buchwald-Hartwig amination of methyl 2-bromobenzoate (B1222928) with 4-(trifluoromethyl)benzylamine. This introduces a hydrogen bond donor and a site for further derivatization.

Direct Bond (Biphenyl): A directly bonded analogue, Methyl 2-[4-(trifluoromethyl)phenyl]benzoate, can be prepared using cross-coupling reactions like the Suzuki coupling, which would involve reacting a boronic acid derivative of one ring with a halide of the other. This creates a more rigid biphenyl (B1667301) system with a different spatial arrangement of the two aromatic moieties.

Applications in Organic Transformations (e.g., as a ligand, catalyst component, or reagent)

While this compound is primarily documented as a chemical intermediate, its structure suggests potential applications in organic transformations. The presence of two oxygen atoms (ether and carbonyl) in a 1,2-relationship on the benzoate ring allows it to potentially act as a bidentate ligand for various metal centers.

Potential as a Bidentate Ligand: The molecule could coordinate to a metal through the ether oxygen and the carbonyl oxygen of the ester group, forming a six-membered chelate ring. Such coordination could be useful in:

Homogeneous Catalysis: As a component of a catalyst system, the ligand could influence the stereoselectivity or reactivity of metal-catalyzed reactions, such as hydrogenations or cross-coupling reactions. The electronic properties of the ligand, influenced by the trifluoromethyl group, could tune the activity of the metallic center.

Metal Sequestration: The chelating ability might be exploited for the selective extraction or sensing of specific metal ions.

As of now, a review of the scientific literature does not show established use of this specific compound as a ligand, catalyst, or reagent in major organic transformations. Its utility in these areas remains a subject for future investigation.

Mechanistic Investigations of Chemical Processes

Elucidation of Detailed Reaction Mechanisms for Synthetic Pathways

The principal method for synthesizing Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.comorgsyn.org This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The key reactants are an alkoxide and an alkyl halide. masterorganicchemistry.com In this specific synthesis, the sodium salt of methyl salicylate (B1505791) (the nucleophile) reacts with 4-(trifluoromethyl)benzyl bromide (the electrophile).

The mechanism proceeds through the following steps:

Formation of the Alkoxide: Methyl salicylate is treated with a strong base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group. This results in the formation of a sodium phenoxide, which is a potent nucleophile.

Nucleophilic Attack: The generated phenoxide ion then attacks the benzylic carbon of 4-(trifluoromethyl)benzyl bromide. This attack occurs from the backside of the carbon-bromine bond. masterorganicchemistry.com

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the oxygen of the phenoxide is forming a new bond to the carbon, while the carbon-bromine bond is simultaneously breaking.

Product Formation: The bromide ion is expelled as a leaving group, leading to the formation of the ether linkage and yielding this compound.

Given that the electrophile is a primary benzylic halide, the SN2 pathway is highly favored over competing elimination (E2) reactions. masterorganicchemistry.com

In-depth Studies of Functional Group Interconversions and Their Selectivity

The core functional group interconversion in this synthesis is the transformation of a phenol (B47542) to a benzyl (B1604629) ether. The selectivity of this O-alkylation is a critical consideration.

Chemoselectivity: Methyl salicylate possesses two potential sites for reaction: the phenolic hydroxyl group and the methyl ester. The hydroxyl group is significantly more acidic than any C-H bonds and, upon deprotonation, forms a much more potent nucleophile. Consequently, the alkylation occurs exclusively at the oxygen of the hydroxyl group, leaving the ester functionality intact.

Factors Influencing Selectivity:

Base: The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure that the base's primary role is deprotonation rather than competing in the substitution reaction.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are typically employed. These solvents effectively solvate the cation (Na+) while leaving the phenoxide anion relatively unsolvated and thus more nucleophilic.

Leaving Group: Bromide is an effective leaving group, facilitating the SN2 reaction.

Role of Specific Catalysts in Enhancing Reaction Rate, Yield, and Stereoselectivity

While the Williamson ether synthesis can proceed without a catalyst, the reaction rate and yield can be significantly improved by the use of a phase-transfer catalyst (PTC). This is particularly beneficial in industrial-scale production.

Phase-Transfer Catalysis: The reactants, the sodium salt of methyl salicylate (often in a solid or aqueous phase) and 4-(trifluoromethyl)benzyl bromide (in an organic phase), are in different phases. A PTC facilitates the transfer of the phenoxide nucleophile into the organic phase where the reaction occurs.

Common Catalysts: Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI), are commonly used as PTCs.

Mechanism of Action: The quaternary ammonium cation forms an ion pair with the phenoxide anion. This ion pair is soluble in the organic phase due to the lipophilic alkyl groups on the cation. In the organic phase, the "naked" and highly reactive phenoxide anion can readily react with the benzyl bromide.

The use of a PTC can lead to milder reaction conditions, shorter reaction times, and higher yields.

Table 1: Representative Data on the Effect of Catalysts on Williamson Ether Synthesis

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
None DMF 80 12 ~75-85
TBAB Toluene/Water 60 6 >90
TBAI Acetonitrile 50 4 >95

Note: This table presents typical data for analogous Williamson ether syntheses and serves for illustrative purposes.

Stereochemical Implications of Reaction Pathways and Product Formation

In the synthesis of this compound, stereochemistry is not a factor. This is because neither of the starting materials, methyl salicylate and 4-(trifluoromethyl)benzyl bromide, nor the final product, are chiral.

Achiral Reactants and Product: Both methyl salicylate and 4-(trifluoromethyl)benzyl bromide lack stereocenters. The benzylic carbon in 4-(trifluoromethyl)benzyl bromide is bonded to two hydrogen atoms. Consequently, the product molecule is also achiral.

The SN2 reaction mechanism is known to proceed with an inversion of configuration at a chiral center. However, since the reaction in this specific synthesis occurs at an achiral carbon, there are no stereochemical consequences. If a chiral analogue of the benzyl bromide were used, the stereochemistry of the product would be determined by the SN2 mechanism, resulting in an inversion of the stereocenter. The use of trifluoromethylated benzyl groups has been studied in other contexts for directing stereoselectivity in glycosylation reactions, but this is not relevant to the achiral nature of the title compound's synthesis. nih.gov

Future Research Directions and Potential Applications in Chemical Science

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of diaryl ethers and esters is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions or expensive catalysts. Future research on Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate will likely focus on developing more atom-economical, energy-efficient, and environmentally benign synthetic strategies.

Key areas for investigation include:

Palladium-Catalyzed C-H Acyloxylation: Direct benzylation of carboxylic acids with substituted toluenes via palladium-catalyzed C-H acyloxylation under an oxygen atmosphere could provide a more direct and efficient route, minimizing pre-functionalization steps.

Iron-Catalyzed Esterification: The use of novel ionic iron(III) complexes to catalyze the esterification of primary benzylic C-H bonds with carboxylic acids presents a promising, more sustainable alternative to precious metal catalysts.

Flow Chemistry Processes: Implementing continuous flow technologies for the synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This approach could lead to higher yields and purity while reducing waste.

Biocatalysis: Exploring enzymatic pathways for the esterification and etherification steps could offer unparalleled selectivity under mild, aqueous conditions, aligning with the principles of green chemistry.

A comparative overview of potential synthetic improvements is presented below.

MethodCurrent Approach (Assumed)Future DirectionKey Advantages
Catalyst Precious metals (e.g., Pd, Ru)Earth-abundant metals (e.g., Fe, Cu)Lower cost, reduced toxicity
Reagents Use of pre-activated substratesDirect C-H functionalizationHigher atom economy, fewer steps
Conditions High temperatures, organic solventsMild temperatures, flow chemistry, biocatalysisLower energy consumption, improved safety, sustainability
Byproducts Stoichiometric wasteCatalytic turnover, minimal wasteReduced environmental impact

Exploration of Novel Catalytic Transformations Involving Similar Scaffolds

The functional groups within this compound—the benzyl (B1604629) ether and the benzoate (B1203000) ester—can be targeted for various catalytic transformations. Future research could leverage this reactivity to synthesize new derivatives or utilize the compound itself as a precursor in catalytic cycles.

Oxidative Cleavage and Transformation: The benzyl ether linkage is susceptible to oxidative cleavage. Research into selective catalytic oxidation could transform the ether into a benzoate ester. For instance, novel nanocomposites like Cu₂O/C₃N₄ have shown superior performance in the selective oxidation of benzyl ethers to benzoates using co-oxidants like TBHP and oxygen, often at room temperature. This could be a pathway to selectively unmask a hydroxyl group or convert the molecule into a different diester scaffold.

C-O Bond Activation: The development of catalysts for the reductive or cross-coupling cleavage of the C-O ether bond would enable the "stitching" of the trifluoromethylbenzyl or the methyl salicylate (B1505791) motifs onto other molecular frameworks, greatly expanding synthetic utility.

Directed C-H Functionalization: The existing oxygen functionalities could act as directing groups for transition-metal-catalyzed C-H activation at specific positions on the aromatic rings. This would allow for the late-stage introduction of new functional groups, providing rapid access to a library of complex derivatives for screening in materials or medicinal chemistry.

Transformation TypeTarget MoietyPotential OutcomeCatalytic System Example
Selective OxidationBenzyl EtherConversion to Benzoate EsterCu₂O/C₃N₄ with TBHP/O₂
Reductive CleavageBenzyl EtherDeprotection to Phenol (B47542) and ToluenePalladium-catalyzed hydrogenation
Directed C-H BorylationAromatic RingsIntroduction of a boronic esterIridium or Rhodium catalysts
Cross-CouplingC-O Ether BondFormation of new C-C or C-N bondsNickel or Palladium catalysts

Integration into Complex Supramolecular Architectures and Materials

The presence of aromatic rings and the highly polar trifluoromethyl group makes this compound an intriguing candidate for the construction of ordered supramolecular assemblies and functional materials. The trifluoromethyl group, in particular, is known to influence molecular packing and participate in non-covalent interactions like halogen bonding and C-H···π interactions.

A related compound, Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate, has been shown to form a three-dimensional supramolecular structure through a network of weak C-H···O hydrogen bonds and C-H···π interactions. This suggests that this compound could exhibit similar or even more complex self-assembly behaviors.

Future research could focus on:

Crystal Engineering: Systematically studying the crystallization of the compound and its derivatives to control solid-state packing. This could lead to materials with tailored properties, such as nonlinear optical activity or specific thermal expansion characteristics.

Liquid Crystals: The rod-like shape and polarity of the molecule are features common in liquid crystalline materials. Synthesis of analogues with modified alkyl chains could lead to the discovery of new mesophases.

Host-Guest Chemistry: Incorporating this scaffold into larger macrocyclic hosts or using it as a guest molecule to probe the interiors of molecular capsules and cages. The trifluoromethyl group can serve as a unique spectroscopic tag (¹⁹F NMR) for studying these interactions.

Advancement of Theoretical Models for Predicting Reactivity and Molecular Interactions

The substituted aromatic systems in this compound provide an excellent platform for applying and refining theoretical and computational models to predict chemical behavior.

Predicting Electrophilic Aromatic Substitution: The reactivity of the two distinct aromatic rings towards electrophiles is governed by the competing electronic effects of the ether, ester, and trifluoromethyl substituents. Advanced computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surfaces for reactions like nitration or halogenation. Calculating parameters like Hirshfeld charges on the ring carbons can provide a quantitative prediction of regioselectivity.

Modeling Non-Covalent Interactions: The trifluoromethyl group's influence on supramolecular assembly can be investigated through high-level theoretical calculations. These models can quantify the strength and directionality of C-F···H, C-F···π, and other weak interactions that dictate crystal packing and stability.

Developing Reactivity Descriptors: Theoretical approaches can be used to develop novel reactivity descriptors that correlate computational data with experimental observations. For instance, the analysis of reactive hybrid orbitals (RHO) can predict regioselectivity in electrophilic aromatic substitution reactions where simpler models like frontier molecular orbital (FMO) theory may fail.

Theoretical MethodApplication to CompoundPredicted Outcome
Density Functional Theory (DFT)Modeling reaction pathwaysBarrier heights for substitution on each ring
Hirshfeld Population AnalysisCalculating atomic chargesPositional selectivity for electrophilic attack
Quantum Theory of Atoms in Molecules (QTAIM)Analyzing electron densityCharacterization of non-covalent interactions
Molecular Dynamics (MD)Simulating molecular assemblyPreferred conformations and aggregation states

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.